Rubidium acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

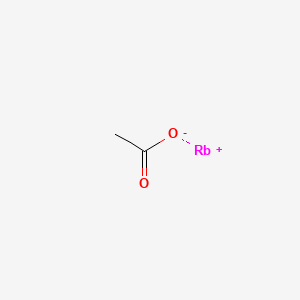

Structure

3D Structure of Parent

Propiedades

Número CAS |

563-67-7 |

|---|---|

Fórmula molecular |

C2H4O2Rb |

Peso molecular |

145.52 g/mol |

Nombre IUPAC |

rubidium(1+);acetate |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

WRMACIVFBOUTLA-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].[Rb+] |

SMILES canónico |

CC(=O)O.[Rb] |

Otros números CAS |

563-67-7 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rubidium Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of rubidium acetate. The information is intended to support research, development, and application activities where this compound is of interest.

Core Chemical Properties

This compound is an inorganic salt with the chemical formula CH₃CO₂Rb. It presents as a white, hygroscopic solid that is soluble in water.[1] The compound is formed from the reaction of a rubidium source, such as rubidium metal, rubidium carbonate, or rubidium hydroxide, with acetic acid.[2] It is known for its ionic nature, consisting of rubidium cations (Rb⁺) and acetate anions (C₂H₃O₂⁻).[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | This compound | [2] |

| Chemical Formula | C₂H₃O₂Rb | [3] |

| Molecular Weight | 144.51 g/mol | [2][4] |

| Appearance | White solid/crystal | [2][3] |

| Melting Point | 246 °C (475 °F; 519 K) (decomposes) | [2][3] |

| Solubility in Water | 85 g/100 ml (at 45 °C) | [2] |

| CAS Number | 563-67-7 | [2] |

| SMILES | CC(=O)[O-].[Rb+] | [2][5] |

| InChI Key | FOGKDYADEBOSPL-UHFFFAOYSA-M | [2][5] |

Molecular and Crystal Structure

This compound is an ionic compound. It consists of a positively charged rubidium ion (Rb⁺) and a negatively charged acetate ion (CH₃COO⁻). The acetate anion is a polyatomic ion where two carbon atoms are bound to three hydrogen and two oxygen atoms.[6] The structure is characterized by the electrostatic attraction between the rubidium cation and the acetate anion.

Ionic association between the Rubidium cation and the Acetate anion.

Experimental Protocols

The synthesis of this compound is typically achieved through a neutralization reaction between a rubidium base and acetic acid.

General Protocol:

-

Reactant Preparation: Prepare an aqueous solution of a rubidium precursor. Common precursors include rubidium hydroxide (RbOH) or rubidium carbonate (Rb₂CO₃).[2]

-

Reaction: Slowly add glacial acetic acid (CH₃COOH) to the rubidium precursor solution with constant stirring. The reaction is exothermic.

-

With Rubidium Hydroxide: RbOH + CH₃COOH → CH₃CO₂Rb + H₂O[7]

-

With Rubidium Carbonate: Rb₂CO₃ + 2CH₃COOH → 2CH₃CO₂Rb + H₂O + CO₂

-

-

Completion: Continue adding acetic acid until the solution is neutralized. For the carbonate reaction, cessation of CO₂ effervescence indicates the reaction is nearing completion.

-

Isolation: The resulting this compound solution can be concentrated by heating to evaporate the water.

-

Crystallization: Upon cooling the concentrated solution, this compound will crystallize. The crystals can then be filtered, washed with a small amount of cold deionized water, and dried.

The following diagram illustrates the experimental workflow for the synthesis of this compound from rubidium carbonate.

General workflow for synthesizing this compound.

While not specific to this compound, a general field test for the presence of rubidium ions in a solution can be performed using a spot test with phosphomolybdic acid.[8]

Protocol:

-

Sample Preparation: Ensure the sample containing the rubidium salt is dissolved, preferably in an acidic solution. For solid samples, dissolution can be achieved by heating with concentrated hydrochloric acid.[8]

-

Spot Test: Place a drop of the test solution on a spot plate.

-

Reagent Addition: Add a drop of phosphomolybdic acid reagent.

-

Observation: The formation of a characteristic precipitate indicates the presence of rubidium (and/or cesium and potassium).[8] Further tests with silicomolybdic acid can be used to distinguish between these elements.[8]

Applications and Relevance

This compound serves as a versatile compound in various chemical applications. It is used as a catalyst, particularly for the polymerization of silanol-terminated siloxane oligomers.[2] It has also been reported to modify the acid/base character of catalyst supports like silica and alumina.[9][10] In organic synthesis, it is a reagent for preparing other rubidium-containing compounds and can be used in the production of rubidium-based catalysts.[1] Additionally, it can serve as a source of rubidium ions in biochemical studies.[1]

Safety and Handling

This compound is a stable but moisture-sensitive and hygroscopic compound.[1][3] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is incompatible with strong oxidizing agents.[3] When handling, appropriate personal protective equipment, including safety glasses, rubber gloves, and a dust respirator, should be used to avoid contact with skin and eyes and to prevent inhalation of dust.[11][12]

References

- 1. CAS 563-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 563-67-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C2H3O2Rb | CID 23673628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. you-iggy.com [you-iggy.com]

- 8. Detecting Rubidium and Cesium - 911Metallurgist [911metallurgist.com]

- 9. This compound | 563-67-7 [chemicalbook.com]

- 10. 012890.09 [thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. ltschem.com [ltschem.com]

An In-Depth Technical Guide to the Synthesis of High-Purity Rubidium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of high-purity rubidium acetate (CH₃COORb), a compound of increasing interest in pharmaceutical research and specialized chemical applications. This document details the most common and effective synthesis methodologies, with a focus on the reaction of rubidium carbonate with acetic acid. It offers in-depth experimental protocols, quantitative data on solubility and purity, and methods for the analysis of common impurities. Furthermore, this guide presents visual workflows and logical relationships through Graphviz diagrams to facilitate a clear understanding of the processes involved in obtaining this compound of high purity, suitable for demanding research and development applications.

Introduction

This compound is a salt formed from the alkali metal rubidium and acetic acid.[1] Its applications are diverse, ranging from a catalyst in polymerization processes to a component in specialized biochemical studies.[1] In the pharmaceutical sector, high-purity inorganic salts are critical as they can influence the stability, efficacy, and safety of active pharmaceutical ingredients (APIs). The synthesis of high-purity this compound, therefore, requires careful control of reaction conditions and effective purification strategies to minimize metallic and anionic impurities. This guide aims to provide the necessary technical details for the consistent and reliable laboratory-scale production of high-purity this compound.

Synthesis of this compound

The most prevalent and straightforward method for synthesizing this compound is through the acid-base neutralization reaction between a rubidium-containing base and acetic acid. The preferred starting material is typically high-purity rubidium carbonate (Rb₂CO₃) due to its stability and availability. Alternatively, rubidium hydroxide (RbOH) can be used.[1][2]

The reaction between rubidium carbonate and acetic acid proceeds as follows:

Rb₂CO₃ + 2CH₃COOH → 2CH₃COORb + H₂O + CO₂

This reaction is advantageous as it produces water and carbon dioxide as byproducts, which are easily removed from the reaction mixture.

Logical Workflow for Synthesis

The synthesis process can be broken down into several key stages, from precursor selection to the isolation of the crude product.

Experimental Protocol: Synthesis from Rubidium Carbonate

This protocol details the synthesis of this compound from high-purity rubidium carbonate and glacial acetic acid.

Materials:

-

High-Purity Rubidium Carbonate (Rb₂CO₃, ≥99.5%)

-

Glacial Acetic Acid (CH₃COOH, ACS grade)

-

Deionized Water

-

0.2 µm Syringe Filter

Equipment:

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Rubidium Carbonate: In a clean, dry glass reaction vessel, dissolve a stoichiometric amount of high-purity rubidium carbonate in deionized water with gentle stirring. The amount of water should be sufficient to fully dissolve the carbonate.

-

Addition of Acetic Acid: Slowly add a stoichiometric equivalent of glacial acetic acid to the rubidium carbonate solution under continuous stirring. The addition should be done dropwise to control the effervescence of carbon dioxide.

-

Reaction Completion and pH Adjustment: After the addition is complete, continue stirring the solution at room temperature for approximately one hour to ensure the reaction goes to completion. Check the pH of the solution; it should be neutral (pH ~7). If the solution is acidic, add a small amount of dilute rubidium carbonate solution. If it is basic, add a small amount of dilute acetic acid.

-

Filtration: Filter the resulting this compound solution through a 0.2 µm syringe filter to remove any insoluble impurities.

-

Solvent Evaporation: Concentrate the clear filtrate using a rotary evaporator under reduced pressure to remove the bulk of the water.

-

Crystallization and Drying: Transfer the concentrated solution to a crystallization dish and allow the remaining water to evaporate slowly in a dust-free environment, or place it in a vacuum oven at a low temperature (e.g., 50-60 °C) to induce crystallization.

-

Isolation of Crude Product: Once the product has crystallized, carefully collect the solid this compound.

Purification of this compound

The primary method for purifying crude this compound is recrystallization, which leverages the temperature-dependent solubility of the salt in a suitable solvent. The most common impurities in rubidium salts are other alkali metals due to their chemical similarity.

Recrystallization Workflow

The purification process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool, which causes the pure product to crystallize while impurities remain in the solution.

Experimental Protocol: Recrystallization

This protocol is based on the high solubility of this compound in water at elevated temperatures.

Materials:

-

Crude this compound

-

Deionized Water

-

Ice bath

Equipment:

-

Beaker or Erlenmeyer flask

-

Hot plate with stirring capability

-

Büchner funnel and vacuum flask

-

Filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude this compound in a beaker and add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small increments of hot deionized water to achieve full dissolution.

-

Cooling and Crystallization: Once a clear, saturated solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the beaker in an ice bath to further decrease the solubility and promote crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Data Presentation

Solubility of this compound in Water

The solubility of this compound in water is a critical parameter for designing the recrystallization process.

| Temperature (°C) | Solubility ( g/100 g of water) |

| -9.5 | 485.5[3] |

| 44.7 | 626[3] |

| 99.4 | 835[3] |

Purity Specifications and Impurity Profile

High-purity this compound for pharmaceutical applications typically requires a purity of ≥99.5%. The primary impurities of concern are other alkali metals.

| Impurity | Typical Concentration in High-Purity Grade |

| Sodium (Na) | < 50 ppm |

| Potassium (K) | < 100 ppm |

| Cesium (Cs) | < 50 ppm |

| Lithium (Li) | < 10 ppm |

| Heavy Metals (as Pb) | < 10 ppm |

Note: These values are indicative and may vary depending on the specific grade and application.

Analytical Methods for Purity Assessment

The determination of the purity of this compound and the quantification of trace impurities are crucial for quality control.

Purity Assay

The overall purity of this compound can be determined by titration. A known mass of the salt is dissolved in water and titrated with a standardized acid to determine the acetate content.

Analysis of Metallic Impurities

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the preferred methods for the quantitative determination of alkali metal and other metallic impurities due to their high sensitivity and specificity.

Conclusion

The synthesis of high-purity this compound is readily achievable through the neutralization of rubidium carbonate with acetic acid, followed by a carefully controlled recrystallization process. By adhering to the detailed protocols and understanding the critical parameters outlined in this guide, researchers, scientists, and drug development professionals can consistently produce this compound that meets the stringent purity requirements for advanced applications. The use of high-purity starting materials and appropriate analytical techniques for quality control are paramount to achieving the desired product quality.

References

A Technical Guide to Rubidium Acetate: Properties, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rubidium acetate, detailing its chemical and physical properties, its applications in research and industry, and the burgeoning interest in its role as a source of rubidium ions for therapeutic and diagnostic purposes. This document is intended to serve as a foundational resource for professionals in the fields of chemistry, materials science, and drug development.

Core Chemical Identity

This compound is an inorganic salt formed from the reaction of rubidium hydroxide or carbonate with acetic acid. It is a white, hygroscopic solid that is highly soluble in water.[1][2] As a stable, non-toxic source of rubidium ions (Rb⁺), it is a preferred compound for various research applications.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 563-67-7[3][4][] |

| Molecular Formula | C₂H₃O₂Rb[3][4][] |

| Synonyms | Acetic acid, rubidium salt[2][6] |

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are presented in the table below, providing essential data for laboratory handling, experimental design, and process development.

| Property | Value |

| Molar Mass | 144.51 g/mol [1][6] |

| Appearance | White crystalline solid[1][7] |

| Melting Point | 246 °C (decomposes)[1][7] |

| Solubility in Water | 85 g/100 mL at 45 °C[1][7] |

| Molecular Weight | 144.52[3] |

Applications in Catalysis and Materials Science

This compound serves as a versatile compound in several industrial and research applications beyond the life sciences.

-

Catalysis : It is employed as a catalyst for the polymerization of silanol-terminated siloxane oligomers.[1] In other applications, it can modify the acid-base characteristics of catalyst supports like silica and alumina, which is useful for enhancing CO₂ adsorption in certain systems.[2][8]

-

Nanoparticle Synthesis : The compound acts as a precursor for creating rubidium-doped ferrite (RbFe₂O₄) nanoparticles, which possess unique magnetic properties for specialized applications.[8]

Biological Significance and Therapeutic Potential of Rubidium Ions

The primary interest for drug development professionals lies in this compound's role as a provider of biologically active rubidium ions (Rb⁺). Due to their physicochemical similarity to potassium ions (K⁺), Rb⁺ ions are taken up by cells through potassium channels and can serve as a biological proxy for potassium.[9][10][11] This mimicry allows for the investigation of potassium-dependent pathways and has opened avenues for novel therapeutic strategies.

Role in Neuroscience and Mental Health

Early research has pointed to potential applications for rubidium in psychiatry. Similar to lithium, another alkali metal, rubidium has been investigated for its mood-stabilizing and antidepressant effects.[12][13] Studies in animal models have shown that rubidium can influence dopamine output in the nucleus accumbens, a key brain region involved in reward and mood regulation.[14] Furthermore, altered levels of rubidium have been observed in the brains of patients with Alzheimer's disease, suggesting a potential role in neurodegenerative processes.[15][16]

Anti-Cancer Properties: Glioblastoma Treatment

Recent groundbreaking research has repurposed rubidium ions as a potential therapeutic agent for glioblastoma (GBM), a highly aggressive brain tumor.[12] Studies have shown that Rb⁺ can accumulate in GBM cells and exert potent anti-tumor effects.[12]

The proposed mechanism involves the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that controls cell growth, proliferation, and survival. By inhibiting this pathway, rubidium ions induce apoptosis (programmed cell death) and cell cycle arrest in glioblastoma cells.[12]

Experimental Protocols and Methodologies

The use of this compound in a research setting requires adherence to standard laboratory protocols for handling chemical reagents. The specific experimental design will vary based on the research question.

General Handling and Preparation

-

Handling : Due to its hygroscopic nature, this compound should be handled under a dry, protective gas and stored in a cool, dry place within a tightly sealed container.[17]

-

Solution Preparation : To prepare a stock solution, dissolve this compound in high-purity water (e.g., Milli-Q or deionized) to the desired molar concentration. For cell culture experiments, sterile filtration of the final solution is required.

In Vitro Experimental Workflow (Oncology)

Investigating the effects of rubidium ions on cancer cells typically follows a standardized workflow, as described in studies on glioblastoma.[12]

Methodologies Employed:

-

Cell Viability and Proliferation Assays : To quantify the effect of rubidium on cell growth, standard assays such as MTT or BrdU incorporation are used.

-

Migration and Invasion Assays : Transwell assays are employed to assess the impact of rubidium on the metastatic potential of cancer cells.

-

Apoptosis Detection : Flow cytometry analysis using Annexin V and propidium iodide staining can confirm the induction of programmed cell death.

-

Molecular Analysis : To elucidate the mechanism of action, techniques like RNA sequencing can provide a global view of changes in gene expression, while Western blotting can confirm the modulation of specific protein targets, such as those in the PI3K/AKT/mTOR pathway.[12]

In Vivo Studies

For animal studies, this compound (or more commonly, rubidium chloride) is typically dissolved in a sterile saline solution for administration via intraperitoneal injection or oral gavage. Dosages and treatment schedules must be determined through dose-response studies.[14] Key endpoints often include tumor growth inhibition, analysis of animal behavior, and post-mortem tissue analysis for biodistribution and toxicity.

Safety and Handling

This compound is considered to have relatively low toxicity.[2] However, standard laboratory safety precautions should be followed.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.

-

In case of accidental release, vacuum the spill using a HEPA filter to avoid generating dust.[17]

This guide provides a detailed overview of this compound, highlighting its fundamental properties and its significant potential in both industrial and biomedical research. As studies into the biological effects of rubidium ions continue to evolve, this compound will remain a key compound for facilitating this cutting-edge research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 563-67-7: this compound | CymitQuimica [cymitquimica.com]

- 3. strem.com [strem.com]

- 4. GSRS [precision.fda.gov]

- 6. This compound | C2H3O2Rb | CID 23673628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assignmentpoint.com [assignmentpoint.com]

- 8. rubidium(1+);acetate () for sale [vulcanchem.com]

- 9. Rubidium (Rb) - DCNutrition.com [dcnutrition.com]

- 10. Rubidium - Wikipedia [en.wikipedia.org]

- 11. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Rubidium ions as a novel therapeutic approach for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacologic role of rubidium in psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of long-term administration of rubidium or lithium on reactivity to stress and on dopamine output in the nucleus accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rubidium and potassium levels are altered in Alzheimer's disease brain and blood but not in cerebrospinal fluid : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. ltschem.com [ltschem.com]

A Comprehensive Technical Guide to the Physical Properties of Solid Rubidium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium acetate (CH₃CO₂Rb), the rubidium salt of acetic acid, is a white, crystalline solid with notable hygroscopic properties.[1] As a specialty chemical, it serves as a precursor in the synthesis of other rubidium compounds and finds application as a catalyst in certain polymerization reactions.[2] For professionals in research, particularly in materials science and drug development, a thorough understanding of its physical characteristics is paramount for its effective handling, application, and the interpretation of experimental outcomes. This technical guide provides an in-depth overview of the core physical properties of solid this compound, complete with detailed experimental protocols for their determination and visual representations of key concepts.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is important to note that some variation in reported values exists in the literature, which may be attributable to differences in experimental conditions or sample purity.

Quantitative Data Summary

A compilation of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃O₂Rb | [3] |

| Molecular Weight | 144.51 g/mol | [2][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 242 - 246 °C (decomposes) | [2][5] |

| Solubility in Water | 85 g/100 mL (at 45 °C) | [2] |

| 485.5 g/100 g (at -9.5 °C) | [5] | |

| 626 g/100 g (at 44.7 °C) | [5] | |

| Density | Not experimentally reported | [6][7][8] |

| Crystal Structure | Monoclinic (reported, limited data) | |

| CAS Number | 563-67-7 | [3] |

Interrelation of Physical Properties

The physical properties of a crystalline solid like this compound are interconnected. The crystal structure, for instance, dictates the packing efficiency of the ions, which in turn influences the density. The strength of the ionic bonds within this lattice is a primary determinant of the melting point. These relationships are visualized in the following diagram.

References

- 1. CAS 563-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 563-67-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C2H3O2Rb | CID 23673628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemister.ru]

- 6. ltschem.com [ltschem.com]

- 7. americanelements.com [americanelements.com]

- 8. americanelements.com [americanelements.com]

Solubility of Rubidium Acetate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rubidium acetate in water and a qualitative assessment of its solubility in organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized.

Physicochemical Properties of this compound

This compound (CH₃COORb) is the rubidium salt of acetic acid. It is a white, hygroscopic crystalline solid. As a salt of a strong base (rubidium hydroxide) and a weak acid (acetic acid), aqueous solutions of this compound are slightly alkaline.

| Property | Value | Reference |

| Molar Mass | 144.51 g/mol | [1][2] |

| Melting Point | 246 °C (decomposes) | [1][2] |

| Appearance | White solid | [1][2] |

Solubility of this compound in Water

This compound is highly soluble in water.[1][2][3][4][5][6] The solubility increases with temperature. The following table summarizes the available quantitative data for the solubility of this compound in water at various temperatures. It is important to note a significant discrepancy in the reported values around 45°C, which may be due to different experimental conditions or reporting standards.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility ( g/100 mL H₂O) | Reference |

| -9.5 | 485.5 | [7] | |

| 40 | 86 | ||

| 44.7 | 626 | [7] | |

| 45 | 85 | [1][2] | |

| 99.4 | 835 | [7] |

Solubility of this compound in Organic Solvents

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of an inorganic salt like this compound in water.

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Calibrated thermometer

-

Syringe with a filter attachment (e.g., 0.45 µm pore size)

-

Pre-weighed weighing bottles or evaporating dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Place the container in a constant temperature water bath set to the desired temperature.

-

Stir the solution vigorously using a magnetic stir bar for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe fitted with a filter to avoid drawing up any solid particles.

-

Transfer the filtered solution to a pre-weighed, dry weighing bottle.

-

Weigh the weighing bottle containing the solution to determine the mass of the solution.

-

Place the weighing bottle in a drying oven at a suitable temperature (e.g., 110°C) until all the water has evaporated and a constant weight of the dry salt is achieved.

-

Cool the weighing bottle in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculate the solubility in grams of solute per 100 g of solvent.

Method 2: Visual Method by Temperature Variation

This method involves determining the temperature at which a solution of known concentration becomes saturated.

Materials:

-

This compound

-

Distilled or deionized water

-

Test tube

-

Water bath with heating and cooling capabilities

-

Calibrated thermometer

-

Stirring rod or magnetic stirrer

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and a known amount of distilled water into a test tube.

-

Heat the test tube in a water bath while stirring until all the solid has completely dissolved.

-

Slowly cool the solution while continuing to stir and monitor the temperature closely.

-

Record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.

-

To ensure accuracy, the process can be repeated by gently reheating the solution to dissolve the crystals and then re-cooling to observe the crystallization temperature again.

-

Repeat the experiment with different known concentrations of this compound to determine the solubility at various temperatures.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a salt using the isothermal saturation method.

Caption: Experimental workflow for determining solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. CAS 563-67-7: this compound | CymitQuimica [cymitquimica.com]

- 4. ltschem.com [ltschem.com]

- 5. This compound - ProChem, Inc. [prochemonline.com]

- 6. This compound - CAS 563-67-7 [prochemonline.com]

- 7. This compound [chemister.ru]

Unveiling the Crystalline Architecture of Rubidium Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of rubidium acetate (CH₃COORb), a compound of interest for researchers, scientists, and professionals in drug development. This document synthesizes crystallographic data from peer-reviewed literature and outlines the experimental methodology for its determination, adhering to rigorous scientific standards.

Crystal Structure and Lattice Parameters

This compound crystallizes in a monoclinic system, a common crystal structure characterized by three unequal axes with one oblique angle. The crystallographic data, as determined at room temperature, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| Lattice Constant a | 8.43 Å |

| Lattice Constant b | 4.13 Å |

| Lattice Constant c | 15.30 Å |

| Lattice Angle β | 94.6° |

| Unit Cell Volume (V) | 530.5 ų (calculated) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (SC-XRD), a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis are typically grown from the melt. High-purity polycrystalline this compound is heated above its melting point (246 °C) and then slowly cooled to allow for the formation of well-ordered single crystals.

Data Collection

A suitable single crystal is mounted on a goniometer head. The crystallographic data for this compound at room temperature was collected using Weissenberg photography. This method involves rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a photographic film. Modern crystallographic studies typically employ more advanced diffractometers equipped with sensitive detectors like CCD or CMOS sensors.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods. This refinement process minimizes the difference between the observed and calculated diffraction intensities, resulting in a highly accurate model of the crystal structure.

Experimental Workflow

The logical flow of determining the crystal structure of this compound is outlined in the following diagram.

A Comprehensive Technical Guide to the Thermochemical Properties of Rubidium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data available for rubidium acetate (CH₃COORb). The information is compiled from various scientific sources to support research and development activities where this compound may be utilized. This document presents quantitative data in structured tables, outlines experimental methodologies for its characterization, and includes a visual representation of the analytical workflow.

Core Thermochemical Data

This compound is a salt formed from the reaction of rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid.[1] It is a white solid that is soluble in water.[1][2] Key thermochemical and physical properties are summarized below.

Physical and Thermodynamic Properties

The fundamental physical and thermodynamic properties of this compound are presented in Table 1. These values are essential for understanding the compound's stability and behavior under various conditions.

| Property | Value | Notes |

| Molar Mass | 144.51 g/mol | [1][3] |

| Melting Point | 246 °C (519 K) | Decomposes upon melting.[1][2][4] |

| Standard Enthalpy of Formation (ΔfH°) | -722.31 ± 1.09 kJ/mol (crystalline state, 298.15 K) | [5] |

| -737.18 kJ/mol (ionized aqueous solution) | [4] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -653.29 kJ/mol (ionized aqueous solution) | [4] |

| Standard Molar Entropy (S°) | 207.9 J/K·mol (ionized aqueous solution) | [4] |

| Enthalpy of Fusion (ΔfusH) | 14.6 kJ/mol | [6] |

Solubility Data

The solubility of this compound in water is a critical parameter for its application in aqueous solutions.

| Temperature | Solubility ( g/100 mL) |

| 45 °C | 85 |

| 44.7 °C | 626 ( g/100g of solvent) |

| 99.4 °C | 835 ( g/100g of solvent) |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of this compound involves a combination of calorimetric and thermal analysis techniques. The following sections detail the methodologies cited in the literature.

Reaction-Solution Calorimetry

This method is employed to determine the standard enthalpy of formation of alkali metal acetates, including this compound.[5]

Objective: To measure the enthalpy change of a reaction in solution to derive the standard enthalpy of formation of the solid compound.

Methodology:

-

Sample Preparation: High-purity crystalline this compound is used. Samples are enclosed in glass ampoules.

-

Calorimeter: An isoperibol reaction-solution calorimeter is utilized to measure the heat changes during the dissolution and reaction processes.

-

Calorimetric Measurements: A series of measurements are performed, including:

-

The enthalpy of solution of this compound in a suitable solvent (e.g., an aqueous solution of a strong acid like HCl).

-

The enthalpy of solution of acetic acid in the same solvent system.

-

The enthalpy of solution of a corresponding rubidium salt (e.g., rubidium chloride) in the same solvent system containing acetic acid.

-

-

Data Analysis: By applying Hess's law to the measured enthalpy changes of the different reactions, the standard enthalpy of formation of crystalline this compound can be calculated. The masses of the reactants are precisely measured for each experiment (e.g., approximately 220 mg of this compound).[5]

Thermal Decomposition Analysis

The thermal stability and decomposition pathway of this compound are investigated using a suite of thermal analysis techniques.[7]

Objective: To identify the decomposition products and the temperature ranges at which decomposition occurs.

Methodology:

-

Thermogravimetry (TG) and Differential Thermal Analysis (DTA): A sample of this compound is heated in a controlled atmosphere (e.g., dynamic air) at a constant rate.

-

TG measures the change in mass of the sample as a function of temperature, indicating mass loss due to the release of gaseous products.

-

DTA measures the temperature difference between the sample and a reference material, revealing exothermic or endothermic transitions such as melting and decomposition.

-

-

Product Identification:

-

Solid-Phase Products: The solid residues at different stages of decomposition are analyzed by X-ray diffractometry (XRD) to identify their crystalline structures.[7]

-

Gas-Phase Products: The gases evolved during decomposition are identified using in-situ infrared spectroscopy and mass spectrometry.[7]

-

Findings from Thermal Decomposition Studies: The thermal decomposition of this compound in air proceeds stepwise. It ultimately yields rubidium oxide (Rb₂O) at temperatures of 900 °C and above. An intermediate product, rubidium carbonate (Rb₂CO₃), is formed between 400-700 °C. The primary gaseous products identified are water (H₂O), acetone ((CH₃)₂CO), and carbon dioxide (CO₂).[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, from sample preparation to data analysis.

Caption: Workflow for Thermochemical Characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 563-67-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C2H3O2Rb | CID 23673628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. you-iggy.com [you-iggy.com]

- 5. genoscope.cns.fr [genoscope.cns.fr]

- 6. This compound [chemister.ru]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Rubidium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of the safety data and handling precautions for rubidium acetate. Designed for laboratory and research professionals, this document consolidates critical information on the compound's properties, safe handling protocols, and emergency procedures to ensure a safe working environment.

Compound Identification and Properties

This compound (RbC₂H₃O₂) is the rubidium salt of acetic acid. It is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Due to its solubility in water, it is a useful source of rubidium ions in various chemical applications, including as a catalyst.[1][3][4]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃O₂Rb | [5][6][7] |

| CAS Number | 563-67-7 | [3][5][8][9] |

| Molecular Weight | 144.51 g/mol | [4][6][10][11] |

| Melting Point | 246 °C (decomposes) | [4][10][12] |

| Solubility in Water | 85 g/100 ml (at 45 °C) | [4][10] |

| Appearance | White crystalline solid | [4][8][10] |

| Stability | Stable, but moisture sensitive.[12] Incompatible with strong oxidizing agents.[12] | [12] |

Hazard Identification and Toxicology

This compound is not classified as a hazardous substance according to GHS-US classification.[13] However, as with any chemical compound, it should be handled with care.

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[13]

-

Skin Contact: May cause skin irritation.[13]

-

Eye Contact: May cause eye irritation.[13]

-

Ingestion: No specific information is available, but ingestion should always be avoided.[13]

Chronic Exposure: Overexposure to rubidium compounds could potentially lead to an accumulation in muscle and red blood cells, which may cause neuromuscular effects such as hyperirritability and muscle spasms.[13] It has been noted in animal studies that rubidium can replace potassium.[13]

Toxicity Data: Specific quantitative toxicity data, such as an LD50 for this compound, is not readily available in published literature. However, studies on other rubidium compounds suggest that on an acute toxicological basis, they are only slightly toxic and would pose a significant health hazard only if ingested in large quantities.[14][15] One study indicated that the toxicity of rubidium compounds can be influenced by the counter anion.[16]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial for the safe handling of this compound.

Protocol for Handling and Storage of Hygroscopic this compound

Objective: To outline the safe handling and storage procedures for this compound, minimizing exposure and maintaining compound integrity.

Materials:

-

This compound

-

Airtight containers

-

Desiccator or dry box

-

Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), lab coat.[13]

Procedure:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][17]

-

Handling:

-

Avoid generating dust.[17] Use a spatula to handle the solid.

-

Measure out the required amount of this compound quickly to minimize exposure to air.[2]

-

If the compound has clumped due to moisture absorption, it can be gently broken up with a spatula.[2] Note that this may not fully restore its original properties.[2]

-

-

Storage:

-

Hygiene: Wash hands thoroughly with soap and water after handling.[17] Do not eat, drink, or smoke in the laboratory.[17]

Protocol for Chemical Risk Assessment

Objective: To systematically assess the risks associated with a new experiment involving this compound.

Methodology:

-

Identify Hazards:

-

Evaluate Risks:

-

Implement Control Measures:

-

Based on the risk evaluation, select appropriate control measures. This follows the hierarchy of controls:

-

Elimination/Substitution: If possible, use a less hazardous chemical.

-

Engineering Controls: Use a fume hood, glove box, or other ventilated enclosure.[22]

-

Administrative Controls: Develop Standard Operating Procedures (SOPs), provide training, and restrict access to authorized personnel.[22]

-

Personal Protective Equipment (PPE): Select appropriate PPE based on the identified risks.[19][22]

-

-

-

Document and Review:

Protocol for Spill Response and Waste Disposal

Objective: To provide clear instructions for managing spills and disposing of this compound waste safely.

Spill Response:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel.[23]

-

Ventilate: Ensure the area is well-ventilated.[17]

-

Contain: Prevent the spill from spreading.[23]

-

Clean-up:

-

Wear appropriate PPE, including respiratory protection if dust is present.[17]

-

Carefully sweep up the spilled solid, avoiding dust generation.[17][23] A vacuum with a HEPA filter can also be used.[17]

-

Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[23]

-

Clean the spill area with a damp cloth (if appropriate for the surface) and decontaminate.

-

-

Report: Report the spill to the laboratory supervisor or Environmental Health and Safety department.

Waste Disposal:

-

Collection: Collect this compound waste in a clearly labeled, sealed container.

-

Neutralization (for aqueous solutions): If local regulations permit, aqueous solutions of this compound, which is a basic salt, can be neutralized.[4][24]

-

Disposal:

-

Dispose of the neutralized solution or solid waste in accordance with local, state, and federal regulations.[24][25]

-

Do not dispose of this compound or its solutions down the drain without proper neutralization and authorization from your institution's environmental health and safety office.[13][24]

-

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: A stepwise process for conducting a chemical risk assessment.

References

- 1. CAS 563-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. tutorchase.com [tutorchase.com]

- 3. americanelements.com [americanelements.com]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. This compound - ProChem, Inc. [prochemonline.com]

- 6. This compound | C2H3O2Rb | CID 23673628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound SolutionCAS #: 563-67-7 [eforu-chemical.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. webqc.org [webqc.org]

- 12. 563-67-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. gelest.com [gelest.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Acute toxicity of cesium and rubidium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Risk assessment visualization of rubidium compounds: comparison of renal and hepatic toxicities, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ltschem.com [ltschem.com]

- 18. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 19. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 20. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 21. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 23. echemi.com [echemi.com]

- 24. benchchem.com [benchchem.com]

- 25. uwlax.edu [uwlax.edu]

A Technical Guide to Commercial Rubidium Acetate: Purity, Analysis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial rubidium acetate, focusing on its availability, purity specifications, and the analytical methods for its quality control. Furthermore, it delves into the significant applications of rubidium ions, derived from sources like this compound, in biological research and drug development, particularly in the study of potassium ion channels.

Commercial Sources and Purity of this compound

This compound is commercially available from a variety of chemical suppliers, catering to the diverse needs of the research and development community. The purity of commercially available this compound is a critical factor for its application, with grades ranging from standard laboratory reagents to high-purity materials for sensitive experiments.

A summary of representative commercial sources and their stated purities is presented in Table 1. It is important to note that "metals basis" purity indicates the purity with respect to other metallic impurities, while the overall purity may be lower due to the presence of non-metallic impurities or moisture. For applications sensitive to specific contaminants, a thorough review of the supplier's certificate of analysis is essential.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Stated Purity | Basis of Purity | Form |

| American Elements | Up to 99.999% (5N)[1] | Not specified | Powder, Solution[1][2] |

| Thermo Fisher Scientific | 99.8%[3] | Metals basis[3] | Crystalline[3] |

| ProChem, Inc. | 99%, 99.9%[4] | Not specified | White solid[4] |

| Strem Chemicals, Inc. | 99%[5][6] | Rb[5][6] | White crystalline[5][6] |

| Santa Cruz Biotechnology | ≥99% | Metals basis[7] | Not specified |

| Nanochemazone | ≥95%, ≥99%, ≥99.9%[8] | Not specified | Powder, Solution[8] |

| Mateck | 99.5+% | Not specified | Not specified |

Synthesis and Quality Control of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through the neutralization reaction of a rubidium base with acetic acid. The most common laboratory-scale methods involve the following reactions:

-

Reaction with Rubidium Carbonate: Rubidium carbonate is reacted with a stoichiometric amount of acetic acid. The reaction proceeds with the evolution of carbon dioxide gas, yielding this compound and water.[4][9]

-

Reaction with Rubidium Hydroxide: An aqueous solution of rubidium hydroxide is neutralized with acetic acid. This acid-base reaction is straightforward and produces this compound and water.[4][9]

Following the reaction, the this compound is typically isolated by evaporation of the water, followed by crystallization. The resulting solid can be further purified by recrystallization.

Quality Control and Analytical Methodologies

Ensuring the purity of this compound is paramount for its scientific applications. A combination of analytical techniques is employed to identify and quantify impurities.

Table 2: Analytical Methods for Quality Control of this compound

| Analytical Technique | Purpose | Description |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace metal analysis | A highly sensitive technique capable of detecting a wide range of metallic impurities at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[10] This is the method of choice for determining "metals basis" purity. |

| Atomic Absorption Spectroscopy (AAS) | Quantification of specific metals | A well-established technique for the quantitative determination of specific metallic elements. Flame AAS is a common method for this purpose.[3] |

| Titration | Determination of acetate content and alkalinity | A classic analytical method to determine the concentration of acetate and any residual free alkali.[11] This provides information on the overall purity and stoichiometry of the compound. |

| Ion Chromatography | Anion and cation analysis | Can be used to separate and quantify the acetate anion and the rubidium cation, as well as other ionic impurities. |

| X-ray Fluorescence (XRF) | Elemental analysis | A non-destructive technique for determining the elemental composition of a sample. |

A typical workflow for the quality control of a batch of synthesized this compound is illustrated in the following diagram.

References

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. biochemistry - Why do animal cells "mistake" rubidium ions for potassium ions? - Biology Stack Exchange [biology.stackexchange.com]

- 6. strem.com [strem.com]

- 7. scbt.com [scbt.com]

- 8. scilit.com [scilit.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ijrpc.com [ijrpc.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Theoretical Underpinnings of Rubidium Acetate Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This technical guide provides a comprehensive overview of the theoretical studies concerning the bonding characteristics of rubidium acetate. Due to the limited availability of direct theoretical research on this compound, this document synthesizes findings from analogous alkali metal carboxylate systems and outlines robust computational methodologies for future investigations. The information presented herein is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and predicting the behavior of this compound at a molecular level.

Introduction to this compound Bonding

This compound (RbC₂H₃O₂) is an alkali metal salt of acetic acid. The primary interaction governing its structure and properties is the ionic bond between the rubidium cation (Rb⁺) and the acetate anion (CH₃COO⁻). However, the precise nature of this bond, including the degree of covalent character, the geometry of coordination, and the influence of the solvent environment, is a subject of theoretical interest. Understanding these aspects is crucial for applications ranging from catalysis to its use in perovskite solar cells and potentially in pharmaceutical contexts.

Theoretical studies, primarily employing quantum chemical calculations, provide invaluable insights into these bonding characteristics. While direct computational studies on rubdium acetate are not abundant in the literature, extensive research on the interaction of alkali metal cations with carboxylate anions offers a strong foundation for understanding this compound.[1]

Theoretical Geometries and Energetics of Rubidium-Carboxylate Bonding

Quantum chemical calculations on systems analogous to this compound, such as rubidium benzoate, reveal specific geometric arrangements and binding energies. In the gas phase, the rubidium cation is typically found to be in the plane of the carboxylate group, binding symmetrically to both oxygen atoms.[1] This bidentate coordination is a key feature of the interaction.

Table 1: Calculated Interaction Data for Rubidium Cation with a Carboxylate Group (Benzoate as a proxy)

| Parameter | Value | Level of Theory | Reference |

|---|---|---|---|

| Rb-O Bond Length (Å) | Data not explicitly provided in abstract | MP2(Full)/def2-SVp | [1] |

| Gas-Phase Basicity (kJ/mol) | Calculated but specific value not in abstract | Complete Basis Set (CBS) Limit | [1] |

| Coordination Geometry | Quasisymmetric bidentate | MP2(Full)/def2-SVp |[1] |

Note: The values in this table are based on studies of rubidium benzoate, which serves as a close theoretical model for this compound due to the similar carboxylate functional group.

Computational Methodology for Analyzing this compound Bonding

A robust theoretical investigation of this compound bonding can be conducted using established quantum chemical methods. The following protocol outlines a standard workflow for such a study.

Geometry Optimization and Frequency Calculations

-

Initial Structure Generation: An initial guess for the geometry of the this compound ion pair is generated. Different starting positions for the rubidium cation relative to the acetate anion should be considered to explore the potential energy surface thoroughly.[1]

-

Choice of Theoretical Method: Density Functional Theory (DFT) is a common and effective method for such calculations. The B3LYP functional, for instance, is widely used for vibrational frequency and structural predictions of organic and organometallic systems.[2][3] For higher accuracy in binding energies, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are recommended.[1]

-

Basis Set Selection: A suitable basis set is crucial for accurate results. For the rubidium atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often employed. For lighter atoms like carbon, oxygen, and hydrogen, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) provide a good balance of accuracy and computational cost.[2][4]

-

Optimization and Verification: The geometry is optimized to find the lowest energy conformation. A subsequent frequency calculation should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[1]

Calculation of Bonding Properties

-

Bonding Energy: The interaction energy between the rubidium cation and the acetate anion can be calculated by subtracting the energies of the isolated ions from the energy of the optimized ion pair.

-

Vibrational Analysis: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.[2][3] The symmetric and antisymmetric stretching modes of the carboxylate group are particularly sensitive to the coordination with the metal cation.

-

Electronic Structure Analysis: Further insights can be gained through analysis of the electron density, such as using Natural Bond Orbital (NBO) analysis to quantify the ionic and covalent contributions to the Rb-O bonds.

Visualizing Methodologies and Interactions

To clarify the relationships between different analytical approaches and the fundamental processes, the following diagrams are provided.

Caption: Interplay of theoretical and experimental methods.

Caption: Quantum chemical calculation workflow.

Caption: Ionic bonding and dissociation in solution.

Conclusion and Future Directions

The theoretical understanding of this compound bonding is largely built upon principles derived from studies of other alkali metal carboxylates. The available data strongly suggest a primarily ionic interaction with a quasisymmetric, bidentate coordination of the rubidium cation to the acetate's oxygen atoms.

There is a clear need for dedicated computational studies on this compound to provide more precise quantitative data on its bonding characteristics. Future research should focus on:

-

High-level ab initio calculations to accurately determine bond lengths, bond angles, and binding energies.

-

Molecular dynamics simulations to understand the behavior of this compound in solution and its interactions with solvent molecules.

-

Solid-state DFT calculations to investigate the properties of its crystalline polymorphs, building on recent experimental structure determinations.[5]

Such studies will not only enhance our fundamental understanding of this compound but also provide valuable data for its application in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols: Rubidium Acetate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rubidium acetate as a catalyst and promoter in specific organic synthesis applications. The information is based on available scientific literature and patents.

This compound as a Promoter in Palladium-Catalyzed Vinyl Acetate Synthesis

This compound has been identified as an effective promoter for the palladium-catalyzed synthesis of vinyl acetate from ethylene, acetic acid, and oxygen. The primary role of this compound is to enhance the activity and stability of the palladium-gold (Pd-Au) catalyst.

The promoting effect of alkali metal acetates in this reaction increases down the group, with cesium showing the highest activity, followed by rubidium, potassium, sodium, and lithium.[1] This trend suggests that this compound is a highly effective promoter. The effect is attributed to the "common-ion effect" of the acetate, which is believed to increase the concentration of the active palladium-acetate complex, thereby accelerating the rate of vinyl acetate formation.[2]

Quantitative Data

| Promoter | Relative Promoting Effect | Reference |

| Lithium Acetate | Lowest | [1] |

| Sodium Acetate | Low | [1] |

| Potassium Acetate | Medium | [1] |

| This compound | High | [1] |

| Cesium Acetate | Highest | [1] |

Experimental Protocol (Generalized)

This protocol describes a typical gas-phase synthesis of vinyl acetate using a promoted Pd-Au catalyst.

Catalyst Preparation:

-

A silica support is impregnated with aqueous solutions of palladium and gold salts (e.g., Na₂PdCl₄ and HAuCl₄).

-

The impregnated support is dried and then reduced to form Pd-Au nanoparticles.

-

The reduced catalyst is then impregnated with an aqueous solution of this compound.

-

The final catalyst is dried before use.

Reaction Conditions:

-

Reactants: Ethylene, Acetic Acid, Oxygen

-

Catalyst: Pd-Au/SiO₂ promoted with this compound

-

Reactor: Fixed-bed reactor

-

Temperature: 160-180 °C[4]

-

Pressure: 6-8 atm[4]

-

Feed Composition: ~60% ethylene, ~15% acetic acid, ~7% oxygen[4]

Procedure:

-

The promoted catalyst is packed into a fixed-bed reactor.

-

A gaseous mixture of ethylene, acetic acid, and oxygen is continuously passed through the reactor at the specified temperature and pressure.

-

The product stream, containing vinyl acetate, unreacted starting materials, water, and byproducts, is cooled to condense the liquid components.

-

The vinyl acetate is then purified by distillation.

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed catalytic cycle for vinyl acetate synthesis and the experimental workflow.

Figure 1: Proposed catalytic cycle for vinyl acetate synthesis with the role of the this compound promoter.

Figure 2: Experimental workflow for the synthesis of vinyl acetate.

This compound as a Catalyst for the Polymerization of Siloxanes

This compound can function as a basic catalyst for the ring-opening polymerization (ROP) of cyclosiloxanes to produce polysiloxanes (silicones). The catalytic activity of alkali metal hydroxides and silanolates in this reaction is known to increase down the periodic table group (Cs > Rb > K > Na > Li), indicating that rubidium compounds are highly active catalysts.[1] As a salt of a strong base (rubidium hydroxide) and a weak acid (acetic acid), this compound can provide a basic environment to initiate the polymerization.

Quantitative Data

Specific quantitative data for the use of this compound as a catalyst for siloxane polymerization is limited in the available literature. However, based on the established trend for alkali metal catalysts, it is expected to provide a faster polymerization rate compared to sodium and potassium acetates.

| Catalyst | Relative Activity | Reference |

| Lithium-based | Lowest | [1] |

| Sodium-based | Low | [1] |

| Potassium-based | Medium | [1] |

| Rubidium-based | High | [1] |

| Cesium-based | Highest | [1] |

Experimental Protocol (Generalized)

This protocol describes a general procedure for the anionic ring-opening polymerization of a cyclosiloxane, such as octamethylcyclotetrasiloxane (D₄).

Materials:

-

Octamethylcyclotetrasiloxane (D₄) (or other cyclosiloxane monomer)

-

This compound (catalyst)

-

End-capping agent (e.g., trimethylchlorosilane, optional, to control molecular weight)

-

Inert solvent (e.g., toluene, optional)

Procedure:

-

The cyclosiloxane monomer is charged into a dry reactor under an inert atmosphere (e.g., nitrogen or argon).

-

This compound is added to the reactor. The catalyst amount can be varied to control the polymerization rate.

-

The mixture is heated to the desired reaction temperature (typically in the range of 100-150 °C).[5]

-

The polymerization is allowed to proceed for a specified time, during which the viscosity of the mixture will increase.

-

If desired, an end-capping agent can be added to terminate the polymerization and control the molecular weight of the resulting polysiloxane.

-

The catalyst can be neutralized by the addition of a weak acid.

-

The resulting polymer is then purified to remove any unreacted monomer and catalyst residues.

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed mechanism for the anionic ring-opening polymerization of cyclosiloxanes and a typical experimental workflow.

Figure 3: Proposed mechanism for the this compound-catalyzed ring-opening polymerization of cyclosiloxanes.

Figure 4: Experimental workflow for the synthesis of polysiloxanes.

Other Potential Applications

While detailed protocols and substantial evidence are lacking, the basic nature of this compound suggests its potential as a catalyst or base in other organic reactions, such as:

-

Knoevenagel Condensation: This reaction is often catalyzed by weak bases.

-

Aldol Condensation: Base-catalyzed carbon-carbon bond formation.

-

Transesterification: As a basic catalyst.

Further research is required to explore and quantify the efficacy of this compound in these and other organic transformations. Currently, there is insufficient data to provide detailed application notes for these reactions.

References

- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aiche.org [aiche.org]

- 5. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of Rubidium Acetate in Perovskite Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs. The optimization of the perovskite light-absorbing layer is crucial for achieving high-performing and stable devices. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has proven to be an effective strategy to enhance film quality, passivate defects, and improve overall device performance.

This document provides a detailed overview of the potential role of rubidium acetate (RbAc) as an additive in the fabrication of perovskite solar cells. While the concept of co-doping with rubidium (Rb⁺) cations and acetate (Ac⁻) anions has been explored theoretically for its potential benefits, detailed experimental protocols for the use of this compound as a singular additive are not widely reported in peer-reviewed literature.[1][2] Therefore, this document synthesizes information from studies on rubidium halides and various acetate-containing compounds to provide a comprehensive guide and a generalized experimental protocol for researchers interested in exploring the effects of this compound.

Theoretical Role of this compound in Perovskite Solar Cells

The incorporation of this compound into the perovskite precursor solution is hypothesized to leverage the synergistic effects of both the rubidium cation and the acetate anion.

-

Rubidium Cation (Rb⁺): As a small alkali metal cation, rubidium can be incorporated into the perovskite crystal lattice. Its primary roles are believed to be:

-

Defect Passivation: Rb⁺ ions can fill cation vacancies and passivate defect states at the grain boundaries and interfaces of the perovskite film, reducing non-radiative recombination and improving the open-circuit voltage (Voc).[3]

-

Enhanced Stability: The incorporation of inorganic cations like Rb⁺ can enhance the thermal and structural stability of the perovskite material.[3]

-

Improved Crystallinity: Small amounts of Rb⁺ can influence the crystallization process, leading to improved crystal quality of the perovskite film.[3]

-

-

Acetate Anion (Ac⁻): The acetate anion is thought to influence the perovskite film formation in the following ways:

-

Morphology Control: Acetate-containing additives have been shown to improve the morphology of the perovskite film, leading to larger grain sizes, reduced pinholes, and better surface coverage.[4]

-

Crystallization Regulation: Acetate can act as a Lewis base, forming intermediate adducts with lead iodide (PbI₂) that can modulate the crystallization kinetics of the perovskite film, leading to more uniform and higher-quality films.

-

The combined use of Rb⁺ and Ac⁻ in the form of this compound is therefore expected to simultaneously improve the electronic quality and the morphological characteristics of the perovskite layer, ultimately leading to higher power conversion efficiencies and enhanced device stability.

Experimental Protocols

The following are generalized protocols for the fabrication of perovskite solar cells, with a suggested method for incorporating this compound as an additive. These should be considered as a starting point for experimental design and optimization.

Materials and Reagents

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

Electron Transport Layer (ETL): Tin (IV) oxide (SnO₂) colloidal dispersion

-

Perovskite Precursors:

-

Lead (II) iodide (PbI₂)

-

Formamidinium iodide (FAI)

-

Methylammonium bromide (MABr)

-

Lead (II) bromide (PbBr₂)

-

Cesium iodide (CsI)

-

-

Additive: this compound (RbAc)

-

Hole Transport Layer (HTL): Spiro-OMeTAD

-

Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chlorobenzene (CB)

-

Dopants for HTL: bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), 4-tert-butylpyridine (tBP)

-

Metal Contact: Gold (Au) or Silver (Ag)

Generalized Fabrication Workflow

Caption: General workflow for the fabrication of a perovskite solar cell.

Detailed Experimental Steps

Step 1: Substrate Cleaning

-

Sequentially clean the FTO glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15 minutes prior to use.

Step 2: Electron Transport Layer (ETL) Deposition

-

Deposit a layer of SnO₂ colloidal dispersion onto the FTO substrate via spin-coating at 3000 rpm for 30 seconds.

-

Anneal the substrates at 150°C for 30 minutes in ambient air.

Step 3: Perovskite Precursor Solution Preparation (with this compound)

-

Prepare a stock solution of the desired multi-cation perovskite precursor. A common formulation is a mixed halide, mixed cation perovskite (e.g., Csₓ(MA₁₋ᵧFAᵧ)₁₋ₓPb(I₁₋zBrz)₃). For a typical 1 M solution, dissolve the appropriate molar ratios of FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

-

Prepare a separate stock solution of this compound in DMSO at a concentration of, for example, 0.1 M.

-

Add the this compound stock solution to the perovskite precursor solution to achieve the desired final molar concentration of RbAc. It is recommended to start with low concentrations, such as 1-5 mol% with respect to the A-site cation.

-

Stir the final solution at room temperature for at least 1 hour before use.

Step 4: Perovskite Film Deposition

-

Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

-

Deposit the perovskite precursor solution onto the substrate and spin-coat in a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

-

Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes. The optimal temperature and time will depend on the specific perovskite composition.

Step 5: Hole Transport Layer (HTL) Deposition

-

Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then adding Li-TFSI and tBP as dopants.

-

Deposit the HTL solution onto the perovskite layer via spin-coating at 4000 rpm for 30 seconds.

Step 6: Metal Contact Evaporation

-

Mask the device area.

-

Deposit a 100 nm layer of gold or silver as the back contact via thermal evaporation.

Step 7: Device Characterization

-

Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination.

-

Determine the key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Data Presentation: Expected Effects of Rubidium and Acetate Additives

While specific data for this compound is limited, the following tables summarize the typical effects of separate rubidium and acetate-based additives on perovskite solar cell performance, as reported in the literature. These provide a benchmark for the expected outcomes when experimenting with this compound.

Table 1: Effect of Rubidium-based Additives on Perovskite Solar Cell Performance

| Perovskite Composition | Additive (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| CsMAFA | - | 1.12 | - | 75 | - | [4] |

| CsMAFA | Rb (5%) | 1.16 | - | 78 | 21.6 | [4] |

| FASnI₃ | - | - | - | - | <14.5 | [2] |

| FASnI₃ | Rb (3%) | 0.84 | 23.9 | 72 | 14.5 | [2] |

Table 2: Effect of Acetate-based Additives on Perovskite Solar Cell Performance

| Perovskite Composition | Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| CH₃NH₃PbI₃ | - | 1.02 | 21.1 | 64 | 13.8 | [4] |

| CH₃NH₃PbI₃ | NH₄Ac (10 wt%) | 1.04 | 22.5 | 73 | 17.0 | [4] |

| FAPbI₃ | Formamidinium Acetate | - | - | - | >23 | [5] |

Visualizations

Signaling Pathway of Rubidium and Acetate in Perovskite Film Formation

Caption: Proposed mechanism of this compound in improving perovskite film quality.

Conclusion

The use of this compound as an additive in perovskite solar cell fabrication presents a promising avenue for further enhancing device performance and stability. By combining the defect-passivating and stabilizing properties of the rubidium cation with the morphology-controlling and crystallization-regulating effects of the acetate anion, it is anticipated that significant improvements in power conversion efficiency can be achieved. The provided generalized protocols and data offer a solid foundation for researchers to begin their own investigations into the impact of this compound on perovskite solar cells. Further experimental work is needed to fully elucidate the optimal concentrations and processing conditions for this additive.

References

Application Notes and Protocols for Rubidium Acetate Doping in Thin Films

For Researchers, Scientists, and Drug Development Professionals